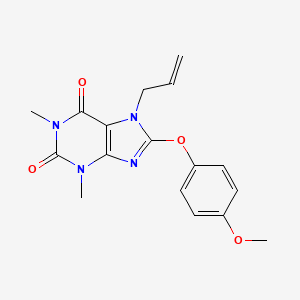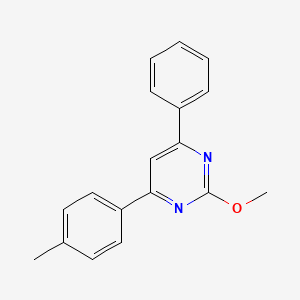
N-(3-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea, commonly known as Chlorotoluron, is a selective herbicide that is widely used in agriculture to control broadleaf weeds and grasses. Chlorotoluron has been found to be effective in controlling weeds in various crops such as wheat, barley, and oilseed rape.
Mecanismo De Acción
Chlorotoluron works by inhibiting the synthesis of amino acids in plants, which leads to the disruption of protein synthesis and ultimately the death of the plant. Chlorotoluron is selective in its action, targeting only certain types of weeds while leaving crops unharmed.
Biochemical and Physiological Effects:
Chlorotoluron has been found to have minimal impact on non-target organisms such as earthworms and soil microorganisms. However, it can have some impact on beneficial insects such as bees if not used properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlorotoluron is an effective herbicide that can be used to control weeds in various crops. It is easy to apply and has a low risk of causing harm to non-target organisms. However, it can be expensive and may not be suitable for all crops.
Direcciones Futuras
1. Study the impact of Chlorotoluron on soil microorganisms and earthworms in more detail.
2. Investigate the potential of Chlorotoluron for controlling weeds in other crops.
3. Develop new formulations of Chlorotoluron that are more effective and environmentally friendly.
4. Explore the potential of Chlorotoluron for use in integrated weed management strategies.
5. Investigate the potential of Chlorotoluron for controlling herbicide-resistant weeds.
Métodos De Síntesis
Chlorotoluron can be synthesized by reacting 3-chloroaniline with ethyl isothiocyanate to form N-(3-chlorophenyl)thiourea, which is then reacted with ethyl chloroformate to form N-(3-chlorophenyl)-N'-ethylthiourea. This intermediate is then reacted with thiosemicarbazide to form N-(3-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea.
Aplicaciones Científicas De Investigación
Chlorotoluron has been extensively studied for its herbicidal properties. It has been found to be effective in controlling various weeds such as chickweed, cleavers, and blackgrass. Chlorotoluron has also been studied for its impact on non-target organisms such as earthworms and soil microorganisms.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c1-2-9-15-16-11(18-9)14-10(17)13-8-5-3-4-7(12)6-8/h3-6H,2H2,1H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDWSXGCGXEDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







methanone](/img/structure/B5779267.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5779268.png)

![N-ethyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5779296.png)
![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)
![5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B5779314.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5779316.png)
